N-Allyloxycarbonyl Moxifloxacin-d4
Description
N-Allyloxycarbonyl Moxifloxacin-d4 is a deuterated derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound incorporates four deuterium atoms (D4) at specific positions, enhancing its utility as a stable isotopically labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) . The allyloxycarbonyl group (-OCOOCH2CHCH2) attached to the nitrogen atom serves as a protective moiety, which can influence the compound’s reactivity and metabolic stability during synthesis or pharmacokinetic studies. Its molecular formula and weight are derived from the parent moxifloxacin structure, with substitutions accounting for deuterium and the allyloxycarbonyl group. This compound is categorized as a pharmaceutical intermediate, impurity reference standard, or chiral reagent, reflecting its role in drug development and quality control .
Properties
Molecular Formula |
C₂₅H₂₄D₄FN₃O₆ |
|---|---|
Molecular Weight |
489.53 |
Synonyms |
1-Cyclopropyl-8-methoxy-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-N-allyloxycarbonyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Analytical Implications
- Deuterium Labeling: Studies highlight that deuterated analogs like this compound exhibit nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring accurate quantification in bioanalytical assays .
- Metabolic Stability : The allyloxycarbonyl group in this compound reduces enzymatic degradation in vitro, making it valuable for studying drug metabolism pathways .
- Impurity Characterization : Moxifloxacin acyl glucuronide has been identified as a major metabolite in human plasma, necessitating rigorous impurity control during drug manufacturing .
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